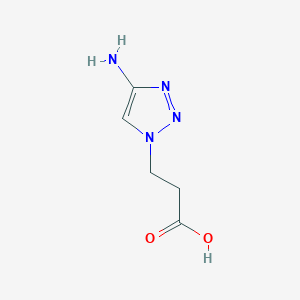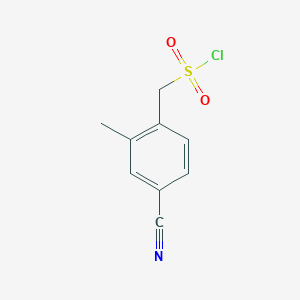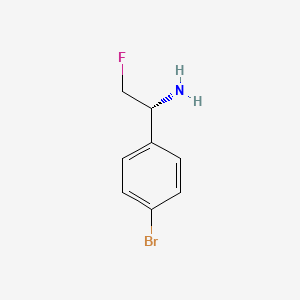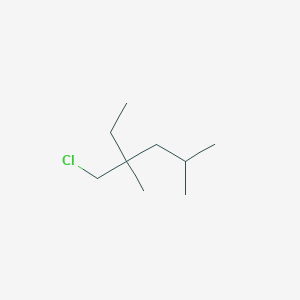![molecular formula C9H9ClN4O B13235138 4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13235138.png)
4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 4-position and an oxolan-3-yl group at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system. For example, the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate can yield the desired pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions: The chloro group at the 4-position can be introduced through electrophilic substitution reactions using reagents such as phosphorus oxychloride.
Introduction of the Oxolan-3-yl Group: The oxolan-3-yl group can be introduced via nucleophilic substitution reactions, where the pyrazolo[3,4-d]pyrimidine core is reacted with an appropriate oxolane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolan-3-yl group, to form various derivatives.
Coupling Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in coupling reactions such as Suzuki and Heck reactions to form complex molecular architectures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are typically used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
Medicinal Chemistry: The compound serves as a scaffold for developing kinase inhibitors, which are promising candidates for cancer therapy and treatment of inflammatory diseases.
Biological Research: It is used in the study of cellular signaling pathways and protein interactions due to its ability to modulate kinase activity.
Pharmaceutical Industry: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and autoimmune disorders.
Chemical Biology: It is utilized as a chemical probe to investigate the function of specific proteins and enzymes in biological systems.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the oxolan-3-yl group, which may affect its biological activity and specificity.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their pharmacological profiles.
Uniqueness
4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and oxolan-3-yl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile scaffold for drug development and chemical biology research .
Propriétés
Formule moléculaire |
C9H9ClN4O |
|---|---|
Poids moléculaire |
224.65 g/mol |
Nom IUPAC |
4-chloro-1-(oxolan-3-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN4O/c10-8-7-3-13-14(6-1-2-15-4-6)9(7)12-5-11-8/h3,5-6H,1-2,4H2 |
Clé InChI |
JYLWFDGRUIFCKP-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1N2C3=C(C=N2)C(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13235063.png)


![4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13235087.png)
amine](/img/structure/B13235100.png)


![3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13235113.png)

![4-(2-Piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B13235131.png)
![2-[(3-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235146.png)
![Bicyclo[4.1.0]heptane-2-sulfonamide](/img/structure/B13235149.png)

